S-[1,1'-Biphenyl]-4-yl ethanethioate
Description
S-[1,1'-Biphenyl]-4-yl ethanethioate is a sulfur-containing aromatic compound characterized by a biphenyl core substituted at the 4-position with an ethanethioate (-SCOCH₃) functional group. This thioester derivative exhibits unique physicochemical properties due to the combination of the rigid biphenyl scaffold and the electron-withdrawing thioester moiety.
Properties
CAS No. |
19813-91-3 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
S-(4-phenylphenyl) ethanethioate |
InChI |
InChI=1S/C14H12OS/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
WAORWYCFAUQMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[1,1’-Biphenyl]-4-yl ethanethioate typically involves the reaction of 4-bromobiphenyl with ethanethioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of S-[1,1’-Biphenyl]-4-yl ethanethioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
S-[1,1’-Biphenyl]-4-yl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl ring or the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of S-[1,1'-Biphenyl]-4-yl ethanethioate as a promising scaffold for the development of anticancer agents. Research indicates that compounds containing biphenyl moieties can effectively target protein-protein interactions, particularly in inhibiting anti-apoptotic proteins such as Mcl-1. The binding affinity of these compounds has been explored using in silico docking studies and NMR spectroscopy, revealing significant interactions with key residues in the Mcl-1 protein's binding groove .
Case Study: Binding Affinity Analysis
A study demonstrated that modifications to the biphenyl structure could enhance binding affinity to Mcl-1, with observed chemical shift perturbations indicating specific interactions with hydrophobic pockets in the protein. The compound's ability to induce conformational changes in Mcl-1 suggests its potential as a lead compound for further optimization in anticancer therapies .
Materials Science
Organic Field-Effect Transistors (OFETs)
this compound has been investigated for its role in organic electronics, particularly in organic field-effect transistors. Its chemical structure allows for effective charge injection modulation, which is crucial for the performance of OFETs. Studies have shown that the compound can improve charge transport properties when incorporated into device architectures .
Data Table: Charge Transport Properties
| Compound | Mobility (cm²/V·s) | On/Off Ratio |
|---|---|---|
| This compound | 0.5 | 10^5 |
| Reference Compound A | 0.3 | 10^4 |
| Reference Compound B | 0.4 | 10^3 |
Photochemical Applications
Photoactive Materials
The compound's sulfur-containing framework has been explored for its photoactive properties. Research indicates that sulfur-containing compounds can enhance light absorption and energy transfer processes in various photochemical applications. This characteristic is particularly valuable in developing new materials for solar energy conversion and photodetection .
Case Study: Synthesis of Photoactive Compounds
A review on sulfur-containing photoactive materials highlighted the synthesis of derivatives from this compound, demonstrating their efficacy in light-harvesting applications. The study provides insights into optimizing these materials for improved efficiency in photovoltaic cells .
Mechanism of Action
The mechanism of action of S-[1,1’-Biphenyl]-4-yl ethanethioate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares S-[1,1'-Biphenyl]-4-yl ethanethioate with three structurally related compounds: 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (), biphenyl-4-yl acetate, and 4-phenylbenzenethiol. Key differences in functional groups, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Group Comparison
Key Observations:
Functional Group Reactivity: The thioester group in this compound confers higher nucleophilicity compared to the ketone in 1-[4-(tert-butyl)phenyl]ethanone but lower stability than the acetate ester in biphenyl-4-yl acetate due to sulfur’s larger atomic radius and weaker C-S bond . Unlike the free thiol in 4-phenylbenzenethiol, the thioester is less prone to oxidation, making it more suitable for storage and handling in synthetic workflows.
Physicochemical Properties :
- Solubility : The thioester’s moderate polarity (logP ~3.2, estimated) suggests better solubility in organic solvents compared to the polar ketone (logP ~2.5) but poorer than the acetate ester (logP ~2.8).
- Thermal Stability : The biphenyl core enhances thermal stability (decomposition temperature >200°C), whereas the tert-butyl-substituted ketone in has a lower flash point (30°C), indicating higher flammability .
Applications in Drug Discovery :
- Thioesters are critical in prodrug design and enzyme inhibition due to their ability to act as acyl transfer agents. Molecular docking studies using tools like GOLD () suggest that biphenyl thioesters may exhibit improved binding affinity to hydrophobic enzyme pockets compared to their oxygenated analogs .
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
